8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Description
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-67-1, Molecular Formula: C₁₇H₁₁Cl₂NO₂) is a quinoline-based derivative functionalized with a reactive carbonyl chloride group at position 4, a chlorine substituent at position 8, a methyl group at position 3, and a 4-methylphenyl group at position 2 . This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-337429) and is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing amides or esters via nucleophilic acyl substitution .
Properties
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-8-12(9-7-10)16-11(2)15(18(20)22)13-4-3-5-14(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXUBVAKFPHICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169772 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-00-0 | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-3-methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline ring system is typically synthesized via classical methods such as the Friedländer synthesis, which involves the condensation of an appropriate aniline derivative with a carbonyl compound under acidic or basic catalysis. For this compound, the quinoline core bearing the 3-methyl and 8-chloro substituents can be prepared by selecting suitably substituted starting materials.
Introduction of the 4-Methylphenyl Group
The 2-position substitution with a 4-methylphenyl group is generally achieved by cross-coupling reactions or by starting from a precursor already bearing this substituent. The para-methylphenyl group influences the electronic and steric properties of the molecule.
Chlorination at the 8-Position
Chlorination to introduce the 8-chloro substituent can be performed using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These reagents facilitate selective halogenation on the quinoline ring, often under controlled temperature conditions.
Conversion to Carbonyl Chloride
The key functional group, the carbonyl chloride at the 4-position, is introduced by converting a quinoline-4-carboxylic acid or ester intermediate into the corresponding acid chloride. This transformation is typically achieved using chlorinating reagents such as:
These reagents react with the carboxylic acid group to form the highly reactive carbonyl chloride, which is essential for further synthetic applications.
Representative Experimental Procedure
Though specific procedures for this exact compound are limited in open literature, analogous quinoline-4-carbonyl chlorides have been prepared as follows (adapted from related quinoline derivatives):
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Quinoline-4-carboxylic acid synthesis | Friedländer synthesis using substituted aniline and ketone, acid/base catalyst, reflux | Formation of quinoline core with desired substitutions |
| 2. Chlorination | Thionyl chloride (SOCl2), reflux, inert atmosphere | Conversion of quinoline-4-carboxylic acid to quinoline-4-carbonyl chloride |
| 3. Purification | Recrystallization from ethanol or chromatographic methods | Isolation of pure 8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride |
For example, a related quinoline ester was synthesized by heating quinaldic acid with substituted phenol in the presence of phosphorus oxychloride at 353–363 K for 8 hours, followed by workup with sodium bicarbonate solution and recrystallization. This approach illustrates the use of phosphorus oxychloride as a chlorinating and dehydrating agent, which could be adapted for preparing the carbonyl chloride.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Quinoline-4-carboxylic acid derivative | Substituted with 8-chloro, 3-methyl, 2-(4-methylphenyl) |
| Chlorinating agent | Thionyl chloride (SOCl2) or Oxalyl chloride | Used in slight excess, under reflux |
| Reaction temperature | 60–80 °C (reflux) | Controlled to avoid decomposition |
| Reaction time | 2–8 hours | Monitored by TLC or HPLC |
| Solvent | Dry dichloromethane or chloroform | Anhydrous conditions preferred |
| Workup | Quenching with ice water or sodium bicarbonate | To hydrolyze excess chlorinating agent |
| Purification | Recrystallization or chromatography | To obtain pure carbonyl chloride |
| Yield | 60–80% | Depending on scale and purity |
Research Findings and Considerations
- The presence of the carbonyl chloride group makes the compound highly reactive toward nucleophiles, thus requiring careful handling and storage under anhydrous conditions.
- Chlorination reagents such as SOCl2 and (COCl)2 are preferred for their efficiency and cleaner reaction profiles.
- The 8-chloro substituent enhances the electrophilicity of the quinoline ring and may influence the reactivity and selectivity during the chlorination step.
- Recrystallization from absolute ethanol or other suitable solvents yields X-ray quality crystals, facilitating structural verification.
- The compound's synthesis is scalable, with industrial methods likely employing continuous flow reactors and advanced purification to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Electrophilic Aromatic Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) can facilitate these reactions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Functionalized Quinoline Derivatives: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride has been explored for its potential as a pharmaceutical intermediate. The compound's structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. Specifically, it has been investigated for:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, which could lead to the development of new antibiotics.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation, making it a potential lead compound in cancer therapy.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its functional groups that can undergo further chemical modifications. It can be utilized to synthesize more complex quinoline derivatives, which are important in various chemical applications.
Enzyme Interaction Studies
Research has focused on the interactions of this compound with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism, and understanding these interactions can provide insights into the compound's effects on metabolic pathways and drug detoxification processes .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The research involved synthesizing several derivatives and testing their efficacy, revealing that certain modifications enhanced their antimicrobial properties.
| Compound | Activity | Notes |
|---|---|---|
| Derivative A | Moderate | Effective against Gram-positive bacteria |
| Derivative B | High | Broad-spectrum activity observed |
Case Study 2: Anticancer Research
Another research project investigated the anticancer potential of this compound. In vitro studies showed that specific concentrations of this compound led to apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 75 | 15 |
| 20 | 50 | 45 |
| 50 | 20 | 80 |
Mechanism of Action
The mechanism of action of 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbonyl chloride group can react with nucleophilic sites in biomolecules, potentially modifying their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its combination of substituents. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Selected Quinoline Derivatives
Key Observations :
- Substituent Position Sensitivity : The position of chlorine (e.g., 8-Cl in the target vs. 4-Cl in ) significantly alters electronic properties and steric environments, impacting reactivity and binding interactions.
- Functional Group Differences : The carbonyl chloride group in the target compound enhances electrophilicity compared to the carboxylic acid analog (e.g., ), making it more reactive toward nucleophiles like amines or alcohols .
- Aryl Substituent Effects : The 4-methylphenyl group at position 2 in the target compound provides moderate steric bulk compared to bulkier 3-propoxyphenyl () or electron-donating 4-methoxyphenyl () groups.
Physicochemical and Application-Based Differences
Table 3: Physicochemical and Application Comparison
Critical Insights :
- Biological Relevance : Hydroxamic acid derivatives (e.g., ) derived from carbonyl chlorides show histone deacetylase (HDAC) inhibitory activity, suggesting the target compound’s utility in analogous pathways.
Biological Activity
8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinolines known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chloro group at the 8-position and a methyl group at the 3-position of the quinoline ring, along with a para-methylphenyl substituent. These structural characteristics may influence its biological activity by modulating interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings indicate that the compound may exhibit strong antibacterial and antifungal properties, comparable to other known quinoline derivatives .
Anticancer Activity
Quinoline derivatives are recognized for their role in cancer treatment. Research has shown that modifications in the quinoline structure can enhance cytotoxicity against cancer cell lines. For example, compounds derived from quinolines have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and interference with DNA replication .
Study on Antibacterial Properties
A study examining a series of alkaloids found that certain modifications to the quinoline structure significantly increased antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was particularly noted to enhance activity . The study highlighted that derivatives with methyl substitutions showed improved efficacy against strains like Staphylococcus aureus and Pseudomonas aeruginosa.
Antifungal Efficacy
Another investigation focused on antifungal properties revealed that quinoline derivatives exhibited varying degrees of effectiveness against fungal pathogens. The study reported MIC values ranging from 16.69 to 78.23 µM against Candida species, suggesting that structural variations in quinolines can lead to significant changes in antifungal potency .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : Quinoline derivatives often interfere with DNA synthesis by inhibiting topoisomerase enzymes.
- Membrane Disruption : These compounds can disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Quinoline derivatives may inhibit critical enzymes involved in metabolic pathways within bacteria and fungi.
Q & A
What are the established synthetic methodologies for 8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and what are their critical reaction parameters?
Answer:
The synthesis typically involves a multi-step protocol starting with condensation reactions. For example, ethyl 4-chloroacetoacetate and 2-aminobenzophenone derivatives are condensed using ceric ammonium nitrate (CAN) as a catalyst in methanol, followed by cyclization under reflux conditions . Critical parameters include:
- Catalyst loading : 10 mol% CAN for efficient initiation.
- Solvent system : Methanol for initial condensation; acetonitrile for subsequent nucleophilic substitutions.
- Purification : Silica gel column chromatography with petroleum ether/EtOAc (5:1) achieves >80% yield .
Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of techniques ensures structural validation:
- NMR spectroscopy : and NMR to confirm substituent positions and aromaticity.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion verification.
- Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.4%) .
- X-ray crystallography : Resolves dihedral angles (e.g., 70.22° between quinoline and benzene rings) and hydrogen-bonding networks .
How can researchers address low yields in the final cyclization step during the synthesis of related quinoline derivatives?
Answer:
Low yields often stem from incomplete ring closure or side reactions. Optimization strategies include:
- Catalyst choice : Polyphosphoric acid (PPA) at 150°C vs. Eaton’s reagent at 70°C for tert-butyl-substituted intermediates .
- Reaction time : Extending reflux duration (5–7 hours for PPA; 5–6 hours for Eaton’s reagent).
- Workup adjustments : Neutralization with NaHCO to minimize acid-sensitive by-products .
What strategies are recommended for resolving contradictions in reported physical properties (e.g., melting points) across studies?
Answer:
Discrepancies (e.g., mp 103–105°C vs. literature 109–111°C ) require:
- Reproducibility checks : Standardize synthetic protocols and purity assessment.
- Differential Scanning Calorimetry (DSC) : Quantify thermal behavior with ±1°C precision.
- Cross-validation : Correlate melting points with NMR purity and elemental analysis .
In designing biological activity studies, what in vitro assays are most suitable for evaluating the pharmacological potential of this quinoline derivative?
Answer:
- Enzyme inhibition assays : Target kinases or proteases linked to cancer pathways, using fluorogenic substrates.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Computational docking : Predict binding affinity to receptors like EGFR using AutoDock Vina .
What are the common by-products formed during synthesis, and how can they be identified and mitigated?
Answer:
- Chloromethyl intermediates : May undergo hydrolysis if moisture is present. Use anhydrous solvents and inert atmospheres.
- Oligomeric side products : Monitor via TLC (R values 0.3–0.5 in hexane/EtOAc) and isolate via preparative HPLC (C18 column, acetonitrile/water gradient) .
How does the 4-methylphenyl substituent influence the electronic properties and reactivity of the quinoline core?
Answer:
- Electron-donating effect : The methyl group increases electron density at the 2-position, enhancing electrophilic substitution.
- Steric hindrance : Reduces reactivity at adjacent positions, confirmed via Hammett σ values and DFT calculations (B3LYP/6-31G**) .
What experimental approaches can assess the hydrolytic stability of the carbonyl chloride group under different pH conditions?
Answer:
- Kinetic studies : Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) at pH 2–10.
- NMR stability tests : Track carbonyl chloride proton signals ( 9.8–10.2 ppm) in DO buffers .
How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways to confirm molecular structure?
Answer:
- Collision-induced dissociation (CID) : Fragment the molecular ion ([M+H]) at 20–30 eV collision energy.
- Diagnostic fragments : Look for m/z 297.74 (parent ion loss of COCl) and m/z 239.69 (quinoline core) .
What computational tools predict X-ray crystallographic parameters prior to experimental analysis?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
